![molecular formula C25H20N4OS2 B2420408 (E)-3-((5-(cinnamylthio)-4-phényl-4H-1,2,4-triazol-3-yl)méthyl)benzo[d]thiazol-2(3H)-one CAS No. 1321672-96-1](/img/structure/B2420408.png)

(E)-3-((5-(cinnamylthio)-4-phényl-4H-1,2,4-triazol-3-yl)méthyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

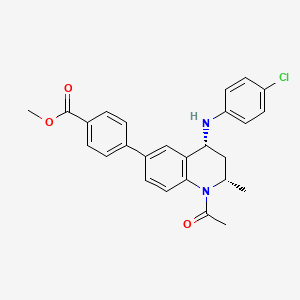

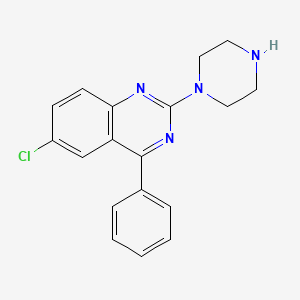

(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H20N4OS2 and its molecular weight is 456.58. The purity is usually 95%.

BenchChem offers high-quality (E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés anticancéreuses

Le composé présente une activité antiproliférative prometteuse contre diverses lignées cellulaires cancéreuses. Plus précisément, un complexe de Pd(II) dérivé de ce composé a montré une excellente puissance contre les cellules de carcinome ascitique d'Ehrlich (CAE), avec une valeur IC50 d'environ 10 μM. L'effet antitumoral du complexe a été validé davantage dans un modèle de tumeur CAE murine in vivo, où il a considérablement prolongé la survie. Le mécanisme d'action implique des effets antiangiogéniques et la promotion de l'apoptose, comme en témoigne la condensation de l'ADN et l'analyse FACS .

Interaction avec l'ADN

Le complexe de Pd(II) interagit avec l'ADN de thymus de veau bicaténaire par un mode de liaison photo-induit. Il présente également une activité de clivage des protéines sur l'ADN pBR322, confirmant ses caractéristiques apoptotiques. La forte interaction de type π–π entre le complexe métallique et les paires de bases de l'ADN contribue à son affinité de liaison, comme l'indique la constante de liaison intrinsèque à l'ADN (kb). Des études de docking moléculaire étayent davantage sa capacité d'inhibition .

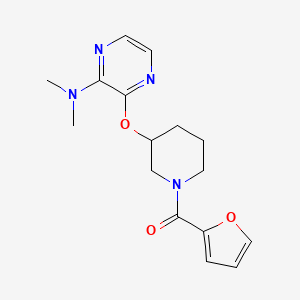

Développement de sondes fluorescentes

Dans une étude distincte, une sonde fluorescente à base de benzo[d]thiazole, le 2-(benzo[d]thiazol-2-yl)-1,4-phénylène diacrylate (BT-AC), a été développée. Le BT-AC détecte sélectivement la cystéine (Cys) par rapport aux autres analytes. Alors que le BT-AC seul émet une fluorescence minimale, il obtient une augmentation significative (4725 fois) lors de l'interaction avec la Cys. Cette sonde est prometteuse pour l'imagerie biologique et la détection de la Cys dans les systèmes biologiques .

Méthode de synthèse générale

Le composé peut être synthétisé via une méthode générale, peu coûteuse et polyvalente. Cette approche permet la formation de liaisons C–N en utilisant un aldéhyde aromatique et de l'o-phénylènediamine, conduisant au produit (1H-benzo[d]imidazol-2-yl)(phényl)méthanone souhaité .

En résumé, ce composé présente des applications diverses, allant du développement potentiel de médicaments anticancéreux à la conception de sondes fluorescentes. Ses caractéristiques structurales uniques en font un candidat intéressant pour une exploration plus approfondie dans la recherche scientifique. 🌟 .

Propriétés

IUPAC Name |

3-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4OS2/c30-25-28(21-15-7-8-16-22(21)32-25)18-23-26-27-24(29(23)20-13-5-2-6-14-20)31-17-9-12-19-10-3-1-4-11-19/h1-16H,17-18H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWAFDKQYICHLG-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

![1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2420331.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)

![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)

![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)

![1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B2420346.png)